dynole 34-2
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Overview
Description
dynole 34-2 is a synthetic compound known for its diverse applications in scientific research. This compound, also referred to by its IUPAC name (2E)-2-cyano-3-{1-[3-(dimethylamino)propyl]-1H-indol-3-yl}-N-octyl-2-propenamide, has a molecular formula of C25H36N4O and a molecular weight of 408.59 g/mol .
Preparation Methods
The synthesis of dynole 34-2 involves several steps. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with indole-3-carboxaldehyde to form an intermediate, which is then reacted with octyl isocyanide and acrylonitrile under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine, with the reaction being carried out at room temperature .
Chemical Reactions Analysis
dynole 34-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
dynole 34-2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of dynole 34-2 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinase C (PKC), a key enzyme involved in various intracellular signaling pathways. By inhibiting PKC, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it has been shown to interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
dynole 34-2 can be compared with other similar compounds, such as:
2-cyano-3-[1-(3-dimethylaminopropyl)-2-methyl-1H-indol-3-yl]-N-hexylacrylamide: This compound has similar structural features but differs in the length of the alkyl chain, which can affect its biological activity.
2-cyano-3-[1-(2-dimethylaminoethyl)-2-methyl-1H-indol-3-yl]-N-hexylacrylamide: Another similar compound with variations in the alkyl chain and substitution pattern, leading to different pharmacological properties.
2-cyano-3-{4-[3-(dimethylamino)propoxy]phenyl}-N-octylacrylamide: This compound has a different aromatic substitution, which can influence its interaction with molecular targets.
Properties
IUPAC Name |
2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMRONQBLZJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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